4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile
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Overview
Description
4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazinone core, which is known for its diverse biological activities. The presence of functional groups such as dimethoxybenzoyl, fluoro, and benzonitrile enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of 3,4-dimethoxybenzoyl chloride: This intermediate is prepared by reacting 3,4-dimethoxybenzoic acid with thionyl chloride in the presence of a catalyst such as N,N-Dimethylformamide (DMF) at room temperature.
Synthesis of benzothiazinone core: The benzothiazinone core is synthesized by reacting 2-aminothiophenol with a suitable fluoro-substituted benzoyl chloride under controlled conditions.
Coupling reaction: The final step involves coupling the benzothiazinone core with benzonitrile using a suitable coupling agent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed for purification.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(3,4-dimethoxybenzoyl)-6-chloro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile
- 4-[2-(3,4-dimethoxybenzoyl)-6-bromo-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile
Uniqueness
The presence of the fluoro group in 4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile imparts unique chemical properties, such as increased stability and reactivity, compared to its chloro or bromo analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O5S/c1-31-20-9-5-16(11-21(20)32-2)24(28)23-14-27(18-7-3-15(13-26)4-8-18)19-12-17(25)6-10-22(19)33(23,29)30/h3-12,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOUTMVJCNGFFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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